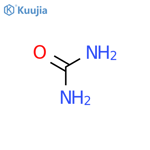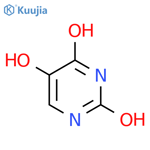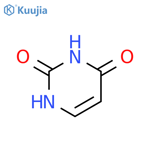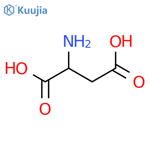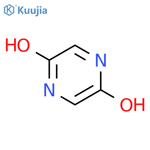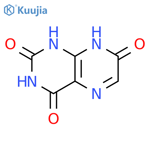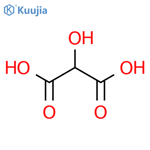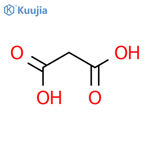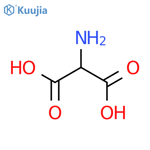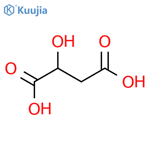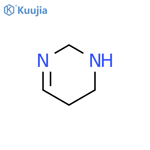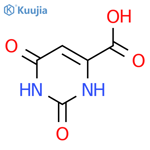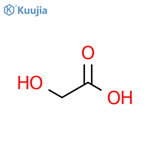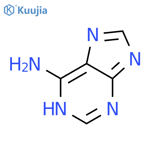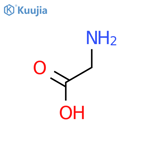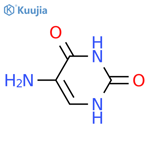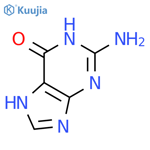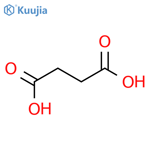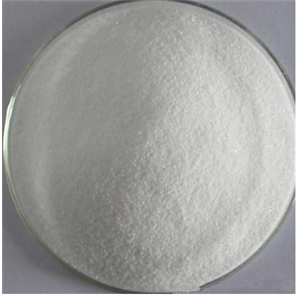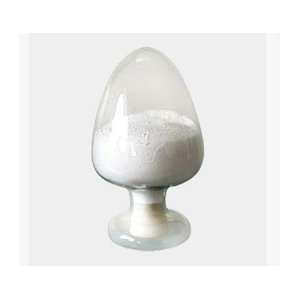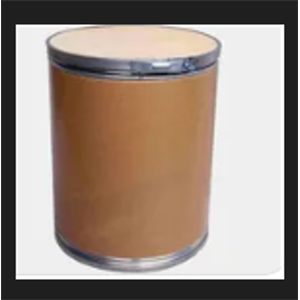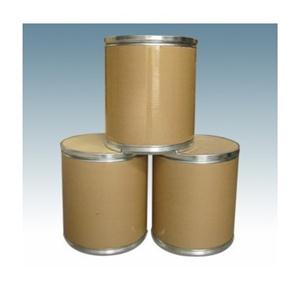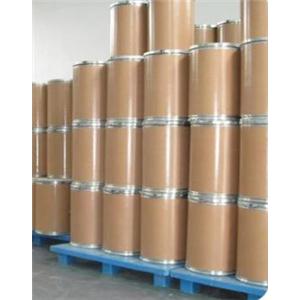- New Insights into the Characterization of 'Insoluble Black HCN Polymers', Chemistry & Biodiversity, 2012, 9(1), 25-40
Cas no 68-94-0 (Hypoxanthine)
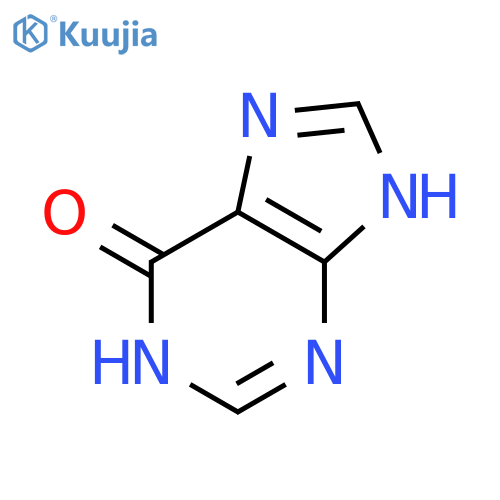
Hypoxanthine 化学的及び物理的性質
名前と識別子
-
- 1H-Purin-6(9H)-one
- 1,7-DIHYDRO-6H-PURIN-6-ONE
- 6(1H)-PURINONE
- 6-HYDROXYPURINE
- 9H-PURIN-6-OL
- IFLAB-BB F1386-0269
- Purin-6(1H)-one
- PURIN-6-OL
- SARCINE
- SARKIN
- TIMTEC-BB SBB004203
- TTGGTTGGGTGGTHGGTGTTGGGG
- 1,7-dihydro-6h-purin-6-on
- 1,7-Dihydro-6H-purine-6-one
- 3H-Purin-6-ol
- 4-Hydroxy-1H-purine
- 6H-Purin-6-one, 1,7-dihydro-
- 6-Hydropurine
- Hypoxanthine
- HYPOXANTHINE(RG)
- Hypoxsanthine (1,7-Dihydro-6H-purin-6-one)
- 1,7-dihydro-purin-6-one
- 6-Oxopurine
- 6-oxypurine
- Hypexanthine
- Hypoxanthin
- Hypoxathine
- Purine-6 (1H)-one
- Purine-6-ol
- Sarkine
- Hypoxanthine enol
- 7H-Purin-6-ol
- 9H-Purin-6(1H)-one
- Purin-6(3H)-one
- 6-Hydroxy-1H-purine
- 9H-Purin-6-ol (VAN)
- 6H-Purin-6-one, 1,9-dihydro-
- 1,9-dihydro-6H-purin-6-one
- 3,7-dihydropurin-6-one
- 3H-Purin-6-ol (9CI)
- 1H-Purin-6-ol (9CI)
- 6,7-di
- 146469-95-6
- AC-32451
- 1,7-Dihydro-6H-purin-6-one (Hypoxanthine)
- 1vfn
- Spectrum3_001352
- AKOS005221762
- AZATHIOPRINE IMPURITY F [EP IMPURITY]
- 1,7-dihydropurin-6-one
- NSC 14665
- 6H-Purin-6-one, 3,7-dihydro- (9CI)
- Hypoxanthine, Vetec(TM) reagent grade, 98%
- KBio2_001897
- DTXSID8045983
- AKOS022168213
- 1,9-Dihydro-purin-6-one
- GTPL4555
- SR-05000002375
- NCGC00095622-04
- SY012477
- SPECTRUM310023
- CHEMBL1427
- W-104648
- LS-127207
- EN300-37579
- Z1954805546
- AKOS000267572
- HX
- DivK1c_006557
- FT-0670250
- MERCAPTOPURINE IMPURITY, HYPOXANTHINE- [USP IMPURITY]
- SCHEMBL1867923
- Discontinued. See H998503 or H998504'
- MERCAPTOPURINE IMPURITY, HYPOXANTHINE- [EP IMPURITY]
- SDCCGMLS-0065594.P001
- DTXCID6025983
- Didanosine impurity A,, European Pharmacopoeia (EP) Reference Standard
- NSC-14665
- 95121-06-5
- Spectrum_001417
- HYPOXANTHINE [MI]
- 8C229956-6BE8-4F8D-91B7-0AD1EC294077
- AI3-52242
- SpecPlus_000461
- Tox21_111511_1
- AC-10518
- 6-hydroxypurin
- KBioGR_002184
- F1386-0269
- STK804424
- purin-6(1H)-on
- 146469-94-5
- CAS_790
- 146445-70-7
- 6-Hydroxypurine; Purin-6-ol; Sarcine
- KBioSS_001897
- SCHEMBL17276814
- AKOS009159101
- FT-0627170
- HYPOXANTHINE [WHO-DD]
- s2424
- DB04076
- SCHEMBL25381
- CAS-68-94-0
- Hypoxanthine (VAN) (8CI)
- Spectrum2_001907
- Q410305
- KBio2_004465
- bmse000094
- HY-N0091
- SR-05000002375-1
- Spectrum4_001742
- NSC14665
- CCG-38478
- MFCD00005725
- AG-670/31547063
- Hypoxanthine,(S)
- Hypoxanthine, powder, BioReagent, suitable for cell culture
- 6,7-dihydro-3H-purin-6-one
- KBio2_007033
- 7H-Purin-6-ol #
- KBio1_001501
- C00262
- Sarcine;Purin-6-ol
- KBio3_002383
- Hypoxanthine, >=99.0%
- Epitope ID:167471
- InChI=1/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)
- 3nrz
- EINECS 200-697-3
- Discontinued. See H998503 or H998504
- 1a9q
- NSC 129419
- AKOS015888571
- PS-3167
- NCGC00095622-01
- 68-94-0
- CHEBI:17368
- 3h-hypoxanthine
- 2TN51YD919
- 244769-71-9
- Spectrum5_000564
- BCP22929
- H0311
- NSC_790
- PDSP2_000297
- DIDANOSINE IMPURITY A [EP IMPURITY]
- 1,9-dihydropurin-6-one
- CS-0007792
- SW219908-1
- PDSP1_000299
- AB00674258-01
- FDGQSTZJBFJUBT-UHFFFAOYSA-
- UNII-2TN51YD919
- 1H,7H-Hypoxanthine
- DIDANOSINE IMPURITY A
- D03HVE
- 51953-04-9
- SPBio_001874
- 1h-purin-6-ol
- BSPBio_003163
- FT-0670251
- Tox21_111511
- SDCCGMLS-0065594.P002
- Mercaptopurine impurity A CRS
- Hypoxanthine (VAN)
- BDBM82018
- NS00010150
- Hyp
- Hypoxanthin (6-Hydroxypurine)
- AC-907/21098001
- 146469-96-7
- purine, 6-hydroxy-
- DB-273292
- 51953-23-2
- DB-273118
- DB-325530
- DB-273114
- 6H-Purin-6-one, 3,7-dihydro-
- BRD-K03739921-001-06-8
- 3H-Purin-6(9H)-one
- 1246820-04-1
- 6,7-dihydro-1H-purin-6-one
- DB-029904
- DB-264101
- 6H-Purin-6-one, 3,9-dihydro-
-
- MDL: MFCD00005725
- インチ: 1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)
- InChIKey: FDGQSTZJBFJUBT-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C(N=C([H])N1[H])N=C([H])N2[H]
- BRN: 5811
計算された属性
- せいみつぶんしりょう: 136.03900
- どういたいしつりょう: 136.039
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 136.11
- トポロジー分子極性表面積: 70.1
- ひょうめんでんか: 0
- 互変異性体の数: 8
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.4295 (rough estimate)
- ゆうかいてん: >300 °C (lit.)
- ふってん: 533.4°C at 760 mmHg
- フラッシュポイント: 276.4 °C
- 屈折率: 1.8500 (estimate)
- ようかいど: 1 M NaOH: 25 mg/mL
- すいようせい: ほとんど溶けない
- PSA: 74.43000
- LogP: -0.35380
- マーカー: 4869
- ようかいせい: 水0.078/100 m 1(19℃)1.4 g/100 ml(100℃)にほとんど溶けない。希釈酸及び希釈塩基、例えば0.5 mol/l硫酸又は10 mol/l水酸化ナトリウムに溶解する
- 酸性度係数(pKa): 8.7(at 25℃)
Hypoxanthine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R22;R36/37/38
- セキュリティの説明: S22-S24/25-S37/39-S26
- RTECS番号:UP0791000
-
危険物標識:

- セキュリティ用語:S26;S37/39
- TSCA:Yes
- ちょぞうじょうけん:Powder -20°C 3 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R22; R36/37/38
Hypoxanthine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Hypoxanthine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D618758-1kg |
6-Hydroxypurine |
68-94-0 | 97% | 1kg |
$320 | 2024-06-05 | |
| LKT Labs | H9763-25 g |
Hypoxanthine |
68-94-0 | ≥98% | 25g |
$71.60 | 2023-07-11 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H150A-100g |
Hypoxanthine |
68-94-0 | 99% | 100g |
¥97.0 | 2022-05-30 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1362-200 mg |
6-Hydroxypurine |
68-94-0 | 98.77% | 200mg |
¥617.00 | 2022-03-01 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1362-1 mL * 10 mM (in DMSO) |
6-Hydroxypurine |
68-94-0 | 98.77% | 1 mL * 10 mM (in DMSO) |
¥148.00 | 2022-03-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB07308-25g |
Hypoxanthine |
68-94-0 | 97% | 25g |
579.00 | 2021-07-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H87810-25g |
Hypoxanthine |
68-94-0 | 25g |
¥36.0 | 2021-09-09 | ||
| Enamine | EN300-37579-2.5g |
6,7-dihydro-3H-purin-6-one |
68-94-0 | 95% | 2.5g |
$25.0 | 2023-04-30 | |
| Chemenu | CM120342-1000g |
Hypoxanthine |
68-94-0 | 98% | 1000g |
$163 | 2021-08-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R097283-10g |
Hypoxanthine |
68-94-0 | 99% | 10g |
¥39 | 2023-09-08 |
Hypoxanthine 合成方法
ごうせいかいろ 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; 24 h, 110 °C
Hypoxanthine Preparation Products
- Urea (57-13-6)
- Isobarbituric Acid (496-76-4)
- Hypoxanthine (68-94-0)
- Uracil (66-22-8)
- 2-aminobutanedioic acid (617-45-8)
- Pyrazine-2,5-diol (134434-28-9)
- 2,4,7(1H,3H,8H)-Pteridinetrione (2577-38-0)
- Hydroxymalonic Acid (80-69-3)
- propanedioic acid (141-82-2)
- 2-Aminomalonic Acid Monopotassium Salt (1068-84-4)
- Malic acid (6915-15-7)
- Pyrimidine, 2,3,4,5-tetrahydro- (83921-18-0)
- 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (65-86-1)
- 2-hydroxyacetic acid (79-14-1)
- Adenine (73-24-5)
- Glycine (56-40-6)
- 5-Aminouracil (932-52-5)
- Guanine (73-40-5)
- butanedioic acid (110-15-6)
Hypoxanthine サプライヤー
Hypoxanthine 関連文献
-
Chao Liu,Shrinivas G. Dumbre,Christophe Pannecouque,Brent Korba,Steven De Jonghe,Piet Herdewijn Org. Biomol. Chem. 2017 15 5513
-
Radek Pohl,Lenka Po?tová Slavětínská,Wai Soon Eng,Dianne T. Keough,Luke W. Guddat,Dominik Rejman Org. Biomol. Chem. 2015 13 4693
-
Joanna Jankowska,Robert W. Góra Phys. Chem. Chem. Phys. 2021 23 1234
-
V. L. Chandraboss,B. Karthikeyan,S. Senthilvelan Phys. Chem. Chem. Phys. 2014 16 23461
-
5. Total synthesis of (–)-carbovirMartin F. Jones,Peter L. Myers,Colin A. Robertson,Richard Storer,Christopher Williamson J. Chem. Soc. Perkin Trans. 1 1991 2479
-
N. Hadadi,M. Ataman,V. Hatzimanikatis,C. Panayiotou Phys. Chem. Chem. Phys. 2015 17 10438
-
7. Supramolecular architectures based on p-cymene/ruthenium complexes functionalized with nucleobasesFabio Sce,Garikoitz Beobide,Oscar Castillo,Imanol de Pedro,Sonia Pérez-Yá?ez,Efraim Reyes CrystEngComm 2017 19 6039
-
Yu He,Wenmin Zhang,Jinfeng Chen,Fang Gu,Jintian Cheng,Lan Zhang,Guonan Chen Anal. Methods 2015 7 2603
-
Pila?ová Pavla,Kastner Petr,Nejedly Tomá?,Klime? Ji?í Anal. Methods 2013 5 2610
-
Zhenkun Mao,Changjun Hu,Zhentao Li,Zilin Chen Analyst 2019 144 4386
Hypoxanthineに関する追加情報
Hypoxanthine (CAS No. 68-94-0): A Comprehensive Overview
Hypoxanthine (CAS No. 68-94-0) is a purine compound that plays a crucial role in various biological processes, including nucleic acid metabolism and energy production. This compound is a key intermediate in the purine salvage pathway, which is essential for the recycling of purine bases in cells. Hypoxanthine is also a precursor for the synthesis of other important purine derivatives, such as inosine and guanine.
In the context of medicinal chemistry, Hypoxanthine has garnered significant attention due to its potential therapeutic applications. Recent studies have explored its role in modulating inflammation, immune responses, and cellular signaling pathways. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that Hypoxanthine can inhibit the activation of certain immune cells, thereby reducing inflammatory responses in conditions such as arthritis and multiple sclerosis.
The biological significance of Hypoxanthine extends beyond its role as a metabolic intermediate. It is also involved in the regulation of adenosine receptors, which are critical for maintaining homeostasis in various tissues. Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects, including vasodilation, bronchodilation, and modulation of neurotransmitter release. The interaction between Hypoxanthine and adenosine receptors has been a focus of research in developing novel therapeutic agents for cardiovascular and neurological disorders.
In the realm of drug discovery, Hypoxanthine has been utilized as a starting point for the synthesis of more complex molecules with enhanced biological activity. For example, researchers at the University of California, San Francisco, have developed a series of Hypoxanthine-based compounds that exhibit potent antiviral properties against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). These compounds have shown promise in preclinical studies and are currently being evaluated for their safety and efficacy in clinical trials.
The structural properties of Hypoxanthine make it an attractive candidate for chemical modifications that can enhance its pharmacological profile. Its ability to form stable complexes with metal ions has led to the development of metallo-drugs with improved solubility and bioavailability. A recent study published in the Journal of Inorganic Biochemistry reported the synthesis and characterization of copper(II)-Hypoxanthine complexes that exhibit enhanced anticancer activity against various tumor cell lines.
In addition to its therapeutic potential, Hypoxanthine has been studied for its role in aging and age-related diseases. Research conducted at the National Institutes of Health (NIH) has shown that levels of Hypoxanthine increase with age and are associated with oxidative stress and DNA damage. Understanding the mechanisms by which Hypoxanthine contributes to these processes could provide valuable insights into the development of interventions to mitigate age-related decline.
The analytical methods used to detect and quantify Hypoxanthine have also seen significant advancements. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is now widely used for accurate and sensitive detection of Hypoxanthine in biological samples. These techniques have enabled researchers to better understand the dynamics of purine metabolism in health and disease.
In conclusion, Hypoxanthine (CAS No. 68-94-0) is a multifaceted compound with diverse biological functions and therapeutic potential. Its role in purine metabolism, immune modulation, and cellular signaling makes it an important target for drug discovery and development. Ongoing research continues to uncover new aspects of its biology and pharmacology, paving the way for innovative treatments for a range of diseases.
68-94-0 (Hypoxanthine) 関連製品
- 45893-20-7(8-Aminohypoxanthine)
- 10030-78-1(2-(Methylamino)-1H-purin-6(7H)-one)
- 5167-18-0(1,7-DIHYDRO-2-METHYL-6-PURINONE)
- 30467-02-8(8-Methyl-1H-purin-6(7H)-one)
- 54735-61-4(Inosine-5-diphosphoric Acid Disodium Salt)
- 73-40-5(Guanine)
- 37981-18-3(Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, butyl ester)
- 2023180-50-7(Hexane, 4-(bromomethyl)-1,1,1-trifluoro-5-methyl-)
- 2171627-73-7(3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol)
- 70415-59-7(3-(Methylnitrosoamino)-1-propanol)


